ethyl 6-amino-5-cyano-2-methyl-4-naphthalen-2-yl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-2-methyl-4-naphthalen-2-yl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring fused to a pyran ring, with various functional groups such as amino, cyano, and ester groups. These structural features make it an interesting subject for research in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-naphthalen-2-yl-4H-pyran-3-carboxylate typically involves a multi-step process. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . This reaction forms the pyran ring, and subsequent functionalization steps introduce the amino and cyano groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-methyl-4-naphthalen-2-yl-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-methyl-4-naphthalen-2-yl-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which ethyl 6-amino-5-cyano-2-methyl-4-naphthalen-2-yl-4H-pyran-3-carboxylate exerts its effects involves interactions with various molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The compound may also act as a calcium channel blocker, affecting cellular signaling and function .
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-2-methyl-4-naphthalen-2-yl-4H-pyran-3-carboxylate can be compared with other pyran derivatives such as:
- Ethyl 6-amino-5-cyano-2-methyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate
- 6-Amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the naphthalene ring in this compound makes it unique and potentially more versatile in certain applications.
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-naphthalen-2-yl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-3-24-20(23)17-12(2)25-19(22)16(11-21)18(17)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,18H,3,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIQGMFZECGGIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC3=CC=CC=C3C=C2)C#N)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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